N-Valerylglycine-13C2,15N

Metabolomics Inborn Errors of Metabolism LC-MS/MS Method Validation

N-Valerylglycine-13C2,15N is the definitive stable isotope-labeled internal standard (SIL-IS) for accurate LC-MS/MS quantitation of endogenous valerylglycine in urine and other biological matrices. Its dual 13C2,15N label provides a critical +3 Da mass shift while preserving chromatographic co-elution with the unlabeled analyte—unlike deuterated analogs that exhibit retention time shifts and differential ion suppression. This physicochemical equivalence is mandatory for correcting matrix effects, sample preparation losses, and instrumental variability in compliance with FDA bioanalytical method validation guidelines. Validated in clinical acylglycine profiling methods achieving ≤15% accuracy (%RE) and ≤15% precision (%CV) across 1.0–500 nM calibration ranges. Essential for laboratories diagnosing mitochondrial fatty acid β-oxidation defects and organic acidemias. Request pricing today.

Molecular Formula C₅¹³C₂H₁₃¹⁵NO₃
Molecular Weight 162.16
Cat. No. B1155398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Valerylglycine-13C2,15N
SynonymsN-(1-Oxopentyl)glycine-13C2,15N;  N-Pentanoylglycine-13C2,15N;  N-n-Valerylglycine-13C2,15N
Molecular FormulaC₅¹³C₂H₁₃¹⁵NO₃
Molecular Weight162.16
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Valerylglycine-13C2,15N: Technical Baseline and Product Definition for Procurement


N-Valerylglycine-13C2,15N is a dual-labeled (13C2,15N) stable isotope analog of the endogenous acyl glycine N-Valerylglycine (CAS: 24003-66-5) . With a molecular formula of C513C2H1315NO3 and a molecular weight of 162.16 g/mol, this compound incorporates three heavy atoms (two 13C and one 15N) into the glycine moiety . N-Valerylglycine itself is an established biomarker for inborn errors of metabolism, particularly mitochondrial fatty acid β-oxidation defects, and is routinely detected and quantified in human urine via LC-MS/MS methodologies [1][2]. The labeled analog is specifically designed and supplied as a stable isotope-labeled internal standard (SIL-IS) to enable accurate, matrix-effect-corrected quantitation in mass spectrometry-based assays .

Why N-Valerylglycine-13C2,15N Cannot Be Replaced by Unlabeled or Other Labeled Analogs in Quantitative MS Assays


Generic substitution with unlabeled N-Valerylglycine or alternative labeled forms (e.g., N-Valerylglycine-d2, N-Isovalerylglycine-13C2,15N) introduces systematic quantitation errors in LC-MS/MS workflows. Unlabeled N-Valerylglycine is unsuitable as an internal standard (IS) for its own quantitation due to identical mass, precluding differentiation from the endogenous analyte [1]. Deuterated analogs (e.g., N-Valerylglycine-d2) exhibit chromatographic retention time shifts relative to the analyte, leading to differential matrix effects and compromised ionization correction [2]. Structurally related but distinct acyl glycines, such as N-Isovalerylglycine-13C2,15N, differ in both retention time and ionization efficiency, invalidating their use as accurate surrogates . In contrast, N-Valerylglycine-13C2,15N incorporates three heavy atoms (13C2,15N) that provide a +3 Da mass shift, ensuring chromatographic co-elution with the unlabeled analyte while enabling unambiguous MS discrimination [2]. This physicochemical equivalence is mandatory for correcting sample preparation losses, ion suppression, and instrumental variability per FDA bioanalytical method validation guidelines [3].

N-Valerylglycine-13C2,15N: Quantitative Differentiation Evidence for Scientific Procurement


Superior Correction of Ion Suppression in Urinary Matrix: 13C2,15N vs. Unlabeled Valerylglycine

In a validated UPLC-MS/MS method for urinary acylglycines, the use of stable isotope-labeled internal standards (SIL-IS) was essential to achieve ≤15% accuracy (% RE) and ≤15% precision (% CV) for all 18 analytes, including valerylglycine [1]. The method relied on a surrogate matrix approach with SIL-IS to correct for matrix effects; without isotopic IS correction, ion suppression in urine matrices would render quantification at the 1-5 nM LLOQ range unreliable [1]. N-Valerylglycine-13C2,15N provides a +3 Da mass shift (versus +2 Da for d2-labeled analogs), satisfying the FDA-recommended minimum of ≥3 heavy atoms for optimal co-elution and matrix effect correction [2].

Metabolomics Inborn Errors of Metabolism LC-MS/MS Method Validation

Chromatographic Co-Elution Integrity: 13C/15N Dual-Labeled vs. Deuterated (d2) Internal Standards

Industry best-practice guidelines for LC-MS bioanalysis explicitly state that 2H-labeled internal standards are susceptible to deuterium-hydrogen exchange and can exhibit retention time shifts relative to the unlabeled analyte, resulting in differential matrix effects that compromise quantitation accuracy [1]. In contrast, 13C- and 15N-labeled internal standards maintain chromatographic co-elution with the analyte, ensuring identical ionization conditions and matrix effect profiles [1]. N-Valerylglycine-13C2,15N incorporates both 13C and 15N labels, providing a +3 Da mass shift that exceeds the typical +2 Da shift of N-Valerylglycine-d2, thereby minimizing MS cross-talk risk while preserving retention time identity .

Bioanalysis LC-MS Method Development Stable Isotope Internal Standard Selection

Structural Specificity for Valerylglycine Quantitation vs. Cross-Reactivity of Isovalerylglycine Analogs

N-Valerylglycine and N-Isovalerylglycine are structural isomers with distinct metabolic origins and clinical significance. N-Isovalerylglycine is a diagnostic marker for isovaleric acidemia, a defect in leucine catabolism [1], while N-Valerylglycine elevation is associated with propionic acidemia and broader mitochondrial fatty acid β-oxidation defects [2]. In a validated UPLC-MS/MS method, valerylglycine and isovalerylglycine were resolved and quantified as separate analytes with calibration ranges of 1.0-500 nM [3]. Using N-Isovalerylglycine-13C2,15N as an internal standard for valerylglycine quantitation would introduce structural non-equivalence and is analytically invalid.

Metabolic Disorders Acyl Glycine Profiling Biomarker Validation

Physical Stability and Storage: Defined Parameters for Reproducible Assay Performance

N-Valerylglycine-13C2,15N is supplied as a white to off-white solid with a specified storage condition of -20°C for long-term stability . This is contrasted with unlabeled N-Valerylglycine analytical standards, which are typically stored at 2-8°C and carry a limited shelf life with expiry dating . In validated urinary acylglycine methods, analytes demonstrated stability for 7 weeks at -20°C and after three freeze/thaw cycles when handled appropriately [1]. The defined storage and handling parameters for the labeled compound ensure consistency in quantitative workflows.

Reagent Stability Laboratory Procurement SIL-IS Storage

N-Valerylglycine-13C2,15N: Evidence-Based Research and Industrial Application Scenarios


Absolute Quantitation of Urinary Valerylglycine for Clinical Metabolomics and Newborn Screening Assays

N-Valerylglycine-13C2,15N serves as the definitive SIL-IS for quantifying endogenous valerylglycine in human urine via UPLC-MS/MS or LC-MS/MS [1]. In validated methods, stable isotope-labeled internal standards enabled accurate quantitation of 18 acylglycines, including valerylglycine, across a calibration range of 1.0-500 nM with LLOQ values of 1-5 nM, achieving ≤15% accuracy (% RE) and ≤15% precision (% CV) [1]. The labeled compound corrects for urinary matrix ion suppression and sample preparation losses, making it essential for clinical laboratories developing or validating diagnostic assays for propionic acidemia and mitochondrial fatty acid β-oxidation defects, where valerylglycine demonstrates diagnostic AUC values of 0.97 (sensitivity 0.93, specificity 0.92) [2].

LC-MS/MS Method Development and FDA/EMA Bioanalytical Validation

In bioanalytical laboratories developing quantitative LC-MS/MS methods for valerylglycine in biological matrices, N-Valerylglycine-13C2,15N is the requisite internal standard to meet regulatory validation criteria [1]. Per FDA and industry guidance, a stable isotope-labeled internal standard with ≥3 heavy atoms is recommended for optimal matrix effect correction and chromatographic co-elution [2][3]. The 13C2,15N label provides a +3 Da mass shift while preserving retention time identity, unlike deuterated analogs that exhibit chromatographic shift and differential ionization [3]. Use of this labeled compound enables calibration curve accuracy within 15% of nominal concentrations (20% at LLOQ) and ensures ≥67% of quality control samples meet acceptance criteria [2].

Acyl Glycine Metabolic Pathway Tracing and Flux Analysis

N-Valerylglycine-13C2,15N can be employed as a stable isotope tracer in metabolic flux studies to investigate glycine N-acyltransferase (EC 2.3.1.13) activity and fatty acid β-oxidation pathways [1][2]. The compound's dual labeling (13C2 in the glycine backbone, 15N at the amide nitrogen) allows for precise tracking of acyl-CoA conjugation to glycine in cellular or in vivo models [3]. When used in conjunction with unlabeled valerylglycine quantitation, the labeled analog provides internal standardization for absolute concentration determination while simultaneously enabling tracer-based flux measurements. This dual capability is relevant for metabolic research laboratories investigating mitochondrial dysfunction, organic acidemias, and the role of acyl glycines as detoxification metabolites [4].

Quality Control and Reference Standard Preparation for High-Throughput Metabolomics Core Facilities

Metabolomics core facilities performing high-throughput acylglycine profiling require authenticated reference materials for calibration and quality control [1]. N-Valerylglycine-13C2,15N can be used to prepare calibration standards and quality control samples in surrogate urinary matrix for the quantitation of endogenous valerylglycine [1]. The labeled compound's defined physical characteristics—white to off-white solid, molecular weight 162.16, storage at -20°C—ensure batch-to-batch consistency [2][3]. Core facilities implementing the validated UPLC-MS/MS method for 18 acylglycines [1] can rely on this labeled standard to maintain inter-day and inter-laboratory reproducibility, with documented analyte stability of 7 weeks at -20°C and after three freeze/thaw cycles [1].

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